molecular formula C30H28N2O2 B11550453 N,N'-Bis(4-methoxybenzylidene)-3,3'-dimethylbenzidine

N,N'-Bis(4-methoxybenzylidene)-3,3'-dimethylbenzidine

Cat. No.: B11550453
M. Wt: 448.6 g/mol
InChI Key: QFJKAORJZKYRHP-UHFFFAOYSA-N
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Description

N,N’-Bis(4-methoxybenzylidene)-3,3’-dimethylbenzidine is an organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Bis(4-methoxybenzylidene)-3,3’-dimethylbenzidine typically involves the condensation reaction between 4-methoxybenzaldehyde and 3,3’-dimethylbenzidine. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of N,N’-Bis(4-methoxybenzylidene)-3,3’-dimethylbenzidine can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N,N’-Bis(4-methoxybenzylidene)-3,3’-dimethylbenzidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.

    Substitution: The methoxy groups on the benzene rings can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides and other oxidized derivatives.

    Reduction: Formation of 3,3’-dimethylbenzidine and 4-methoxybenzaldehyde.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

N,N’-Bis(4-methoxybenzylidene)-3,3’-dimethylbenzidine has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of N,N’-Bis(4-methoxybenzylidene)-3,3’-dimethylbenzidine involves its interaction with molecular targets through the Schiff base moiety. The compound can form coordination complexes with metal ions, which can influence various biochemical pathways. The azomethine group (C=N) plays a crucial role in its reactivity and binding properties.

Comparison with Similar Compounds

Similar Compounds

  • N,N’-Bis(4-methoxybenzylidene)ethylenediamine
  • N,N’-Bis(4-methoxybenzylidene)thiourea
  • N,N’-Bis(2,4-dimethoxybenzylidene)ethylenediamine

Uniqueness

N,N’-Bis(4-methoxybenzylidene)-3,3’-dimethylbenzidine is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. The presence of methoxy groups and the dimethylbenzidine core contribute to its stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C30H28N2O2

Molecular Weight

448.6 g/mol

IUPAC Name

1-(4-methoxyphenyl)-N-[4-[4-[(4-methoxyphenyl)methylideneamino]-3-methylphenyl]-2-methylphenyl]methanimine

InChI

InChI=1S/C30H28N2O2/c1-21-17-25(9-15-29(21)31-19-23-5-11-27(33-3)12-6-23)26-10-16-30(22(2)18-26)32-20-24-7-13-28(34-4)14-8-24/h5-20H,1-4H3

InChI Key

QFJKAORJZKYRHP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=CC3=CC=C(C=C3)OC)C)N=CC4=CC=C(C=C4)OC

Origin of Product

United States

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